molecular formula C10H9N3O2S B15488348 n-(Pyridin-3-yl)pyridine-3-sulfonamide CAS No. 5433-24-9

n-(Pyridin-3-yl)pyridine-3-sulfonamide

Cat. No.: B15488348
CAS No.: 5433-24-9
M. Wt: 235.26 g/mol
InChI Key: XFUVOHWFHKNVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-yl)pyridine-3-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a sulfonamide functional group attached to a pyridine ring, a structure known to exhibit diverse biological activities. Research Applications and Value Compounds with a pyridine-3-sulfonamide scaffold are extensively investigated as potent inhibitors of carbonic anhydrase (CA) isozymes . The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group, enhancing its ability to bind to the zinc ion in the enzyme's active site . This mechanism is crucial for developing inhibitors targeting cancer-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors and are validated targets for anticancer therapies . Researchers are exploring these inhibitors for their potential to induce antitumor effects and sensitize cancer cells to other treatments . Furthermore, sulfonamide derivatives incorporating nitrogen-based heterocycles, such as 1,2,4-triazoles, have demonstrated significant antifungal properties . These compounds can inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis . Some synthetic N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown greater efficacy than fluconazole against various Candida and Rhodotorula species, making them valuable leads for developing new antifungal agents . The structural motif of pyridine-3-sulfonamide is also a key component in antibiotics like Sulfapyridine, which acts by inhibiting bacterial dihydropteroate synthase . Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

CAS No.

5433-24-9

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N-pyridin-3-ylpyridine-3-sulfonamide

InChI

InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-6-12-8-10)13-9-3-1-5-11-7-9/h1-8,13H

InChI Key

XFUVOHWFHKNVRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s sulfonamide-pyridine core is shared with several pharmacologically active molecules. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Solubility (Water) pKa Values
N-(Pyridin-3-yl)pyridine-3-sulfonamide ~250–300* Pyridin-3-yl group at sulfonamide nitrogen; no additional substituents Not reported Not reported
ZD4054 424.4 3-Methoxy-5-nitro-2-ethylpyrazine; 4-[1,3,4-oxadiazol-2-yl]phenyl 0.12 mg/mL (25°C) 1.46, 5.66
Torsemide 348.4 Isopropylamino carbonyl; 4-(3-methylphenyl)amino Highly soluble ~6.7 (sulfonamide)
BG15210 315.35 6-(Furan-3-yl)pyridin-3-ylmethyl Not reported Not reported
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives 280–350 4-Substituted groups (e.g., halogens, alkyl chains) at pyridine; 1,2,4-triazole Variable Dependent on substituents

*Estimated based on molecular formula (C₁₀H₈N₄O₂S).

Pharmacological and Functional Differences

  • ZD4054 : A selective endothelin A receptor antagonist with applications in metastatic castration-resistant prostate cancer. Its nitro and oxadiazole groups enhance receptor binding affinity and metabolic stability .
  • Torsemide: A loop diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney. The isopropylamino carbonyl group improves bioavailability and duration of action .
  • BG15210 : A research compound with unconfirmed biological activity; the furan substituent may influence π-π stacking interactions in target binding .
  • Triazole Derivatives : Exhibit broad-spectrum antimicrobial activity, with substituents like halogens or alkyl chains modulating lipophilicity and membrane penetration .

Q & A

Q. What are the standard synthetic routes for preparing N-(Pyridin-3-yl)pyridine-3-sulfonamide and its derivatives?

The most common method involves reacting a sulfonyl chloride with a substituted pyridinylamine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine under basic conditions (e.g., aqueous NaOH) to form the sulfonamide bond . Solvents like dimethylformamide (DMF) or acetonitrile are typically used, with reaction times ranging from 4–24 hours. Key parameters include stoichiometric control of the amine and sulfonyl chloride (1:1 molar ratio) and maintaining temperatures between 0°C (to prevent side reactions) and room temperature .

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm sulfonamide bond formation (e.g., sulfonamide protons at δ 8–10 ppm) .
  • FTIR : Peaks near 1320–1350 cm1^{-1} (S=O asymmetric stretch) and 1150–1170 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles (e.g., S–N bond ≈ 1.62 Å) .

Q. What are the solubility and stability profiles of this compound?

Solubility varies with substituents. For example, pyridine-sulfonamide derivatives with hydroxyl groups (e.g., N-(2-hydroxypropyl)pyridine-3-sulfonamide) show moderate water solubility (5–10 mg/mL), while halogenated derivatives are more lipophilic. Stability studies should assess degradation under acidic/basic conditions (pH 2–12) and thermal stress (25–60°C) via HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Contradictions in NMR or mass spectrometry (MS) often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H–13^13C couplings.
  • High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm error.
  • X-ray crystallography : Provides unambiguous structural confirmation . Example: A 2022 study resolved ambiguous NOE signals in a sulfonamide derivative using X-ray data to confirm the sulfonamide group’s orientation .

Q. What experimental design considerations are critical for optimizing multi-step synthesis?

  • Stepwise yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., low yields in coupling reactions).
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency in aryl-substituted derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps but may require rigorous drying to avoid hydrolysis .

Q. How do structural modifications influence biological activity in sulfonamide derivatives?

Structure-activity relationship (SAR) studies reveal:

Substituent Biological Effect Example
Thiophene moietyEnhanced enzyme inhibition (IC50_{50} < 1 μM)N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
Trifluoromethoxy groupImproved metabolic stability (t1/2_{1/2} > 6 hours)N-(4-(trifluoromethoxy)phenyl)pyridine-3-sulfonamide
Hydroxypropyl chainIncreased solubility but reduced potency (IC50_{50} > 10 μM)N-(2-hydroxypropyl)pyridine-3-sulfonamide

Q. What are the challenges in crystallizing This compound derivatives?

  • Polymorphism : Multiple crystal forms may arise due to flexible sulfonamide linkages. Use slow evaporation in mixed solvents (e.g., EtOH:H2_2O) to favor single crystals.
  • Twinned crystals : SHELXL’s TWIN command can refine twinned data, but high-resolution (>1.0 Å) data is preferred .
  • Hydrogen bonding networks : Pyridinyl N-atoms often form intermolecular H-bonds, influencing packing. For example, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide crystallizes in a monoclinic system with π-π stacking between pyridine rings .

Methodological Guidance

Q. How to design a robust assay for evaluating enzyme inhibition?

  • Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinase inhibitors).
  • Kinetic assays : Use fluorescence-based methods (e.g., fluorescein displacement for carbonic anhydrase) with controls for non-specific binding.
  • Data normalization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

  • Activation of amines : Pre-treat amines with trimethylamine or DMAP to enhance nucleophilicity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
  • Workup optimization : Extract unreacted sulfonyl chloride with dilute HCl to prevent byproduct formation .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational and experimental binding affinity data?

  • Docking vs. MD simulations : Docking may overestimate affinity due to rigid receptor assumptions. Use molecular dynamics (MD) simulations (50–100 ns) to account for flexibility.
  • Experimental validation : Surface plasmon resonance (SPR) provides kinetic data (kon_{on}/koff_{off}) to refine computational models .

Tables of Key Findings

Table 1: Comparison of Sulfonamide Derivatives’ Biological Activities

Compound Target IC50_{50} Key Feature
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamideKinase X0.8 μMThiophene enhances π-stacking
N-(4-nitrobenzenesulfonyl)pyridine-3-sulfonamideCarbonic Anhydrase IX1.2 μMNitro group improves selectivity
N-(2-hydroxypropyl)pyridine-3-sulfonamideMMP-212.5 μMHydrophilicity reduces membrane permeability

Table 2: Optimization of Reaction Conditions for Sulfonamide Synthesis

Parameter Optimal Range Effect on Yield
Temperature0–25°CHigher temps (>30°C) promote hydrolysis
SolventDMF/CH3_3CNPolar aprotic solvents increase reaction rate
Reaction Time4–12 hoursProlonged time (>24h) leads to decomposition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.